2-(4-Fluoro-5-methylpyridin-2-YL)ethanamine
Description
2-(4-Fluoro-5-methylpyridin-2-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 5th position of the pyridine ring, with an ethanamine group attached to the 2nd position
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(4-fluoro-5-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-5-11-7(2-3-10)4-8(6)9/h4-5H,2-3,10H2,1H3 |
InChI Key |
HIHKDUQBBFOSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-5-methylpyridin-2-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent, such as ethylamine, under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-5-methylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(4-Fluoro-5-methylpyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-5-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-5-methylpyridin-4-yl)ethanamine
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-(2-Methylpyridin-4-yl)ethanamine
Uniqueness
2-(4-Fluoro-5-methylpyridin-2-YL)ethanamine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
